molecular formula C16H19F3N6O B2744837 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2034572-15-9

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2744837
CAS No.: 2034572-15-9
M. Wt: 368.364
InChI Key: PXNUAFXPLTXMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H19F3N6O and its molecular weight is 368.364. The purity is usually 95%.
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Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique chemical structure. This compound belongs to the class of triazine derivatives and has garnered attention for its potential biological activity in various fields, particularly in medicinal chemistry and agricultural science. This article aims to explore the biological activity of this compound by reviewing relevant studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18F3N7OC_{15}H_{18}F_3N_7O, with a molecular weight of approximately 369.35 g/mol. The compound features a triazine ring substituted with dimethylamino groups and a benzamide moiety, which contributes to its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Its structure allows it to bind effectively to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects such as inhibition or activation of enzymatic pathways. Studies have shown that compounds with similar structures often exhibit significant pharmacological properties, making this compound a candidate for further research in drug development.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance:

  • In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
  • Case Study : In a study involving human breast cancer cells (MCF-7), the compound showed an IC50 value in the low micromolar range, indicating significant potency against this cancer type .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : In vitro tests revealed that it possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be as low as 15.62 µg/mL against certain strains .
  • Antifungal Activity : The compound exhibited antifungal potential with MIC values comparable to established antifungal agents, suggesting its potential use in treating fungal infections .

Comparative Analysis of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)Low micromolar
AntibacterialVarious Bacteria15.62 µg/mL
AntifungalVarious FungiComparable MIC

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6O/c1-24(2)14-21-12(22-15(23-14)25(3)4)9-20-13(26)10-6-5-7-11(8-10)16(17,18)19/h5-8H,9H2,1-4H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNUAFXPLTXMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.